rac-Abacavir Sulfate

Chiral HPLC Enantiomeric purity Pharmaceutical quality control

rac-Abacavir Sulfate is the USP Reference Standard (1000419) for compendial enantiomeric purity testing of abacavir sulfate API. This racemic 1:1 mixture of ent-Abacavir and Abacavir Sulfate enables system suitability for chiral HPLC methods with validated resolution ≥3.5, critical for detecting the (R)-enantiomer impurity. Unlike single-enantiomer standards, it provides both active and chiral impurity forms in one material. It is essential for USP monograph compliance and batch-to-batch chiral purity control.

Molecular Formula C₂₈H₃₈N₁₂O₆S
Molecular Weight 670.47
Cat. No. B1153038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Abacavir Sulfate
SynonymsAbacavir Sulfate Racemic;  (4-[2-Amino-6-(cyclopropylamino)-9H-purin-9yl]-2-cyclopentene-1-methanol Sulfate (2:1); 
Molecular FormulaC₂₈H₃₈N₁₂O₆S
Molecular Weight670.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Abacavir Sulfate: Racemic Reference Standard for Antiretroviral Enantiomeric Purity and Pharmacological Research


rac-Abacavir Sulfate is a racemic (1:1) mixture of ent-Abacavir and Abacavir Sulfate, designated as USP Reference Standard 1000419 for compendial enantiomeric purity testing of abacavir sulfate drug substance . The compound belongs to the carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) class, with the active (1S,4R)-enantiomer (Abacavir) serving as the pharmacologically active species upon intracellular conversion to carbovir triphosphate . The racemic mixture, molecular formula C₂₈H₃₈N₁₂O₆S and molecular weight 670.47, provides both enantiomers in a single reference material, enabling critical quality control applications that single-enantiomer standards cannot fulfill .

Why Single Enantiomers or Alternative NRTI Reference Standards Cannot Replace rac-Abacavir Sulfate in Enantiomeric Purity Workflows


rac-Abacavir Sulfate cannot be substituted with single-enantiomer abacavir sulfate or with other NRTI reference standards for enantiomeric purity determination because compendial methods require the simultaneous presence of both the active (1S,4R)-enantiomer and its chiral impurity (1R,4S)-ent-Abacavir at a known ratio to establish system suitability [1]. Validated chiral HPLC methods achieve baseline resolution of ≥3.5 between these enantiomers on Chiralcel OD columns, and this resolution is specific to the racemic pair; other NRTIs such as lamivudine, tenofovir, or zidovudine possess entirely different chiral recognition properties and chromatographic retention behavior, rendering them unsuitable as surrogates [2]. Furthermore, the biological activity profiles of the two abacavir enantiomers diverge markedly in immunological assays, a feature unique to this racemate and absent from single-agent reference materials [3].

Quantitative Differentiation Evidence for rac-Abacavir Sulfate: Enantiomeric Resolution, Immunological Divergence, and Pharmacological Benchmarking


Chiral Resolution Benchmark: Baseline Enantiomeric Separation with Resolution ≥3.5 for Compendial Purity Testing

rac-Abacavir Sulfate enables validated chiral chromatographic separation of its two enantiomers with a resolution (Rs) of not less than 3.5 on a Chiralcel OD column using n-hexane–ethanol–trifluoroacetic acid (92:8:0.1 v/v/v) mobile phase, and resolution greater than 4 on a Chiralpak IA column using hexane–ethanol–methanol–diethylamine (600:250:150:0.1 v/v/v/v) [1][2]. In comparison, single-enantiomer abacavir sulfate reference standards do not provide the opposite enantiomer peak required for system suitability verification. The limit of detection (LOD) for (R)-Abacavir (ent-Abacavir) is 0.02 μg/mL, and the limit of quantitation (LOQ) is 0.06 μg/mL, with linearity demonstrated from 0.06 to 2.0 μg/mL (r > 0.999) and recovery ranging from 99.3% to 100.6% [2].

Chiral HPLC Enantiomeric purity Pharmaceutical quality control

Enantiomer-Specific Divergence in CD8+ T-Cell Activation: ent-Abacavir Fails to Stimulate T-Cells in HLA-B*57:01 Models

In vitro immunological assays demonstrate a qualitative divergence between the two enantiomers present in rac-Abacavir Sulfate: abacavir ((1S,4R)-enantiomer) stimulates CD8+ T-cell IFN-γ release in HLA-B*57:01-restricted models, whereas ent-Abacavir ((1R,4S)-enantiomer) fails to stimulate T-cells [1]. This finding is corroborated by structure-activity relationship studies showing that the antigen-specific CD8+ T-cell response is dependent on the enantiomeric form of abacavir at both the cyclopropyl and cyclopentyl regions [2]. In contrast, single-enantiomer abacavir reference standards cannot be used to study this differential immunological effect. The binary outcome (stimulation vs. no stimulation) provides a clear functional distinction between the two enantiomers that is directly exploitable using the racemic mixture.

Drug hypersensitivity HLA-B*57:01 Immunotoxicology

Comparative Antiviral Potency of Abacavir Against Clinical HIV-1 Isolates Relative to Other NRTIs

Abacavir, the active enantiomer constituting 50% of rac-Abacavir Sulfate, inhibits clinical HIV-1 isolates with an IC₅₀ of 0.26 μM . This potency is comparable to zidovudine (IC₅₀ = 0.23 μM), superior to didanosine (IC₅₀ = 0.49 μM), but inferior to zalcitabine (IC₅₀ = 0.03 μM) . In MT-4 cells, abacavir exhibits an IC₅₀ of 4.0 μM against wild-type HIV-1, whereas zidovudine achieves an IC₅₀ of 0.040 μM, representing an approximately 100-fold difference in this cell line . These potency benchmarks position abacavir as a moderate-potency NRTI suitable for combination antiretroviral studies, with a distinct potency profile from other NRTIs that cannot be assumed equivalent when selecting compounds for in vitro antiviral screening panels.

Antiviral potency HIV-1 NRTI benchmarking

Mitochondrial Toxicity Hierarchy: Abacavir Among NRTIs with Lowest Mitochondrial DNA Synthesis Inhibition

In standardized in vitro mitochondrial toxicity assays across HepG2, skeletal muscle, and renal proximal tubule epithelial cells, the potency hierarchy for inhibition of mitochondrial DNA (mtDNA) synthesis is: zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) > zidovudine (ZDV) > lamivudine (3TC) = abacavir (ABC) = tenofovir (TDF) [1]. This places abacavir in the lowest mitochondrial toxicity tier among clinically used NRTIs, alongside lamivudine and tenofovir. In contrast, zidovudine at 300 μM elevates lactate production by more than 200% in HepG2 cells, while tenofovir at the same concentration elevates lactate by less than 20%, and abacavir, as part of the lowest toxicity tier, is expected to exhibit similarly minimal effects [1]. Preclinical kinetic studies further support this hierarchy, indicating that carbovir triphosphate (CBV-TP), the active metabolite of abacavir, is a moderate inhibitor of mitochondrial DNA polymerase γ chain elongation, with substantially lower incorporation efficiency compared to ddC, ddI, and d4T [2].

Mitochondrial toxicity NRTI safety profiling mtDNA synthesis

Selectivity Index of Carbovir Triphosphate for HIV-1 RT Over Host DNA Polymerases

Carbovir triphosphate (CBV-TP), the intracellular active metabolite of abacavir (the (1S,4R)-enantiomer present in rac-Abacavir Sulfate), inhibits HIV-1 reverse transcriptase (RT) with a Ki of 21 nM . Its affinity for host DNA polymerases is substantially lower: 90-fold for DNA polymerase α, 2,900-fold for polymerase β, 1,200-fold for mitochondrial polymerase γ, and 1,900-fold for polymerase ε . In comparison, the β-l enantiomer of carbovir triphosphate (derived from ent-Abacavir) is approximately equipotent as an HIV-1 RT inhibitor at the triphosphate level but fails to show antiviral activity in cellular assays due to lack of initial phosphorylation by host kinases [1]. This dual selectivity — preferential phosphorylation of the (1S,4R)-enantiomer by cellular kinases combined with preferential inhibition of viral RT over host polymerases — represents a multi-layered selectivity mechanism that is not replicated across all NRTIs and is directly studyable using the racemic mixture as a comparator source of both enantiomers.

Target selectivity DNA polymerase inhibition Therapeutic index

Key Application Scenarios for rac-Abacavir Sulfate in Pharmaceutical Quality Control, Immunotoxicology, and Antiviral Research


Compendial Enantiomeric Purity Testing of Abacavir Sulfate Drug Substance per USP Monograph

rac-Abacavir Sulfate serves as the system suitability reference standard for chiral HPLC methods used to determine enantiomeric purity of abacavir sulfate active pharmaceutical ingredient (API). With validated resolution ≥3.5, LOD 0.02 μg/mL, and LOQ 0.06 μg/mL for the (R)-enantiomer impurity, quality control laboratories can reliably detect and quantify ent-Abacavir at levels far below the acceptance criteria specified in USP monographs, ensuring batch-to-batch consistency of the chiral purity of commercial abacavir sulfate drug substance [1][2].

Investigation of Enantiomer-Specific HLA-B*57:01-Mediated T-Cell Hypersensitivity Mechanisms

The differential immunological activity of the two enantiomers in rac-Abacavir Sulfate — abacavir stimulates CD8+ T-cells in HLA-B*57:01 models while ent-Abacavir does not — enables researchers to use the racemic mixture as a built-in positive and negative control pair in a single experiment. This is particularly valuable for structure-activity relationship (SAR) studies aimed at designing abacavir analogs that retain antiviral activity while eliminating HLA-B*57:01 binding and subsequent T-cell activation, directly addressing the clinical problem of abacavir hypersensitivity syndrome [3][4].

Comparative NRTI Potency and Selectivity Profiling in Antiviral Screening Panels

rac-Abacavir Sulfate provides a source of abacavir for benchmarking antiviral potency against clinical HIV-1 isolates (IC₅₀ = 0.26 μM) alongside other NRTIs such as zidovudine (0.23 μM), didanosine (0.49 μM), and zalcitabine (0.03 μM). Combined with the selectivity data showing 90- to 2,900-fold discrimination of its active metabolite (CBV-TP) for HIV-1 RT over host DNA polymerases, researchers can use rac-Abacavir Sulfate-derived abacavir as a moderate-potency, high-selectivity comparator in in vitro antiretroviral screening cascades .

Mitochondrial Safety Profiling of NRTI Backbones for Long-Term Toxicity Studies

Abacavir's position in the lowest mitochondrial toxicity tier (3TC = ABC = TDF, significantly lower than ddC, ddI, d4T, and ZDV in mtDNA synthesis inhibition) makes rac-Abacavir Sulfate a relevant source of abacavir for studies comparing the mitochondrial safety profiles of different NRTI backbones. Researchers designing long-term in vitro toxicity experiments can use abacavir as a low-toxicity reference NRTI against which more mitotoxic agents such as stavudine or zidovudine (which elevates lactate >200% at 300 μM) are compared [5].

Quote Request

Request a Quote for rac-Abacavir Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.